molecular formula C20H12O B196077 7-Hydroxybenzo(a)pyrene CAS No. 37994-82-4

7-Hydroxybenzo(a)pyrene

Cat. No.: B196077
CAS No.: 37994-82-4
M. Wt: 268.3 g/mol
InChI Key: CNQAYISXCZTDQX-UHFFFAOYSA-N
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Description

7-Hydroxybenzo(a)pyrene is a derivative of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the seventh position of the benzo(a)pyrene structure. Benzo(a)pyrene and its derivatives are significant due to their environmental prevalence and potential health impacts, particularly their carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzo(a)pyrene typically involves the hydroxylation of benzo(a)pyrene. This can be achieved through various chemical reactions, including:

Industrial Production Methods: Industrial production methods for this compound are less common due to the compound’s specific applications in research rather than large-scale industrial use. methods involving catalytic processes and controlled oxidation reactions are employed in laboratory settings to produce this compound in sufficient quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxybenzo(a)pyrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Hydroxybenzo(a)pyrene is extensively studied in various scientific fields due to its unique properties:

Mechanism of Action

The mechanism of action of 7-Hydroxybenzo(a)pyrene involves its interaction with cellular enzymes, particularly cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of benzo(a)pyrene, leading to the formation of this compound. This compound can further undergo metabolic activation to form reactive intermediates that can bind to DNA, potentially causing mutations and contributing to carcinogenesis .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxybenzo(a)pyrene is unique due to its specific hydroxylation at the seventh position, which influences its chemical reactivity and biological interactions. This specificity makes it a valuable compound for studying the metabolic pathways and mechanisms of action of polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

benzo[a]pyren-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQAYISXCZTDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958973
Record name Benzo[pqr]tetraphen-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37994-82-4
Record name Benzo[a]pyren-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37994-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyren-7-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[pqr]tetraphen-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzo[a]pyren-7-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 7-Hydroxybenzo[a]pyrene and how is it formed?

A1: 7-Hydroxybenzo[a]pyrene (7-OHBP) is a metabolite of benzo[a]pyrene (B[a]P), a polycyclic aromatic hydrocarbon commonly found in the environment. B[a]P itself is not inherently carcinogenic but requires metabolic activation within the body. One of the metabolic pathways involves cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which convert B[a]P into 7-OHBP. [, ]

Q2: Is 7-Hydroxybenzo[a]pyrene found naturally?

A2: 7-OHBP is not naturally occurring. It is a product of B[a]P metabolism, typically observed in biological systems exposed to the parent compound. []

Q3: How does 7-Hydroxybenzo[a]pyrene interact with human cells?

A3: Research suggests that 7-OHBP can be further metabolized into highly mutagenic 7,8-diol-9,10-epoxides by human monocytes and lymphocytes. [] This conversion is crucial as these diol epoxides are known to directly interact with DNA, potentially leading to mutations and ultimately contributing to carcinogenesis.

Q4: What is interesting about the metabolism of 7-OHBP compared to B[a]P in human cells?

A4: Interestingly, while benz[a]anthracene (BA) treatment stimulates B[a]P metabolism in monocytes and lymphocytes, it has minimal effect on the further metabolism of 7-OHBP. This suggests that the specific cytochrome P450 enzymes responsible for metabolizing 7-OHBP to its mutagenic diol epoxide forms might be less inducible compared to those metabolizing B[a]P. []

Q5: Does 7-OHBP have any inhibitory effects on B[a]P metabolism?

A5: Research indicates that 7-OHBP can act as a potent inhibitor of the conversion of (-)-transbenzo[a]pyrene-7,8-dihydrodiol (B[a]P-diol) to the highly carcinogenic (+)-benzo[a]pyrene-7,8-dihydroxy-9,10-epoxide (BPDE). [] This inhibition occurs at very low concentrations, suggesting a feedback inhibition mechanism where 7-OHBP might regulate its own production and potentially limit the formation of highly carcinogenic metabolites from B[a]P.

Q6: How does the presence of soil affect the bioactivation of B[a]P in the human gut?

A6: While the presence of soil may dilute the concentration of B[a]P ingested, studies show that the human colon microbiota can still bioactivate B[a]P present in contaminated soil. This bioactivation leads to the formation of estrogenic metabolites, indicating that the risk associated with ingesting B[a]P-contaminated soil might be currently underestimated. []

Q7: What role does the human gut microbiota play in the metabolism of PAHs like B[a]P?

A7: Research demonstrates that human colon microbiota can transform PAHs into estrogenic metabolites. [] This finding highlights the significant role of gut microbiota in the bioactivation of environmental pollutants and emphasizes the potential impact of this biotransformation on human health.

Q8: How is 7-OHBP detected and quantified in biological samples?

A8: High-pressure liquid chromatography (HPLC) is a widely used technique for separating and quantifying 7-OHBP and other B[a]P metabolites. [, ] Recent advancements in HPLC coupled with mass spectrometry (HPLC-MS) allow for even more sensitive and accurate detection of these metabolites in complex biological matrices. []

Q9: What is the significance of 7-OHBP in environmental monitoring?

A9: The presence of 7-OHBP and other hydroxylated PAHs in human tissues serves as a biomarker for exposure to B[a]P and other related environmental pollutants. [] Monitoring these metabolites can provide valuable insights into the extent of human exposure to these potentially harmful compounds.

Q10: What are the implications of 7-OHBP in risk assessment?

A10: The ability of human colon microbiota to convert B[a]P into 7-OHBP and other estrogenic metabolites has significant implications for risk assessment. [] Current risk assessment models might need to incorporate the bioactivation potential of gut microbiota to provide a more accurate estimation of the risks associated with exposure to B[a]P and other PAHs.

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